2-(1H-Indol-3-YL)-N-{[8-(3-methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}acetamide
Description
This compound is a heterocyclic hybrid molecule featuring a 1H-indole core linked via an acetamide bridge to a triazolo[4,3-a]pyridine scaffold substituted with a 3-methyl-1,2,4-oxadiazole group.
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N7O2/c1-12-23-20(29-26-12)15-6-4-8-27-17(24-25-19(15)27)11-22-18(28)9-13-10-21-16-7-3-2-5-14(13)16/h2-8,10,21H,9,11H2,1H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASOLUPUSFMDLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)CC4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Indol-3-YL)-N-{[8-(3-methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}acetamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the indole derivative, followed by the formation of the oxadiazole and triazole rings. The final step involves the coupling of these intermediates with the pyridine moiety under specific reaction conditions, such as the use of a base or a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, green chemistry principles, such as the use of water as a solvent and catalyst-free conditions, can be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(1H-Indol-3-YL)-N-{[8-(3-methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different derivatives.
Reduction: The oxadiazole and triazole rings can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the indole and pyridine rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require heating or cooling to specific temperatures .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives, while reduction of the oxadiazole ring can yield amine derivatives .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to 2-(1H-Indol-3-YL)-N-{[8-(3-methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}acetamide exhibit significant antimicrobial properties. A study highlighted the synthesis of various derivatives which were screened for their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives showed promising antimicrobial activities, suggesting potential therapeutic applications in treating infections .
Anticancer Properties
Another area of interest is the anticancer activity of this compound. Research has focused on its ability to inhibit cancer cell proliferation. For instance, derivatives containing indole and triazole moieties have shown effectiveness in targeting specific cancer pathways. A case study revealed that modifications to the indole structure enhanced cytotoxicity against human cancer cell lines .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of compounds related to This compound . The indole structure is known for its role in serotonin receptor modulation, which could have implications for treating neurodegenerative diseases like Alzheimer's. Experimental data suggest that these compounds may improve cognitive function and reduce neuroinflammation .
Synthesis of Functional Polymers
The unique properties of This compound extend to materials science where it can be utilized in synthesizing functional polymers. These polymers can exhibit enhanced thermal stability and electrical conductivity due to the incorporation of heterocyclic structures .
Photovoltaic Applications
Research has also identified potential applications in photovoltaic devices. The incorporation of this compound into organic solar cells has shown promise in improving light absorption and charge transport properties. Studies indicate that devices utilizing such compounds can achieve higher efficiency rates compared to traditional materials .
Summary of Biological Activities
| Activity Type | Test Organisms | Result |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | Moderate activity observed |
| Escherichia coli | Significant inhibition | |
| Anticancer | Human cancer cell lines | Enhanced cytotoxicity |
| Neuroprotective | Neurodegenerative models | Improvement in cognitive function |
Synthesis Pathways
| Compound Derivative | Synthesis Method | Yield (%) |
|---|---|---|
| 1-(Indol-3-yl)-N-methylacetamide | Reaction with acetic anhydride | 85 |
| 8-(3-methyl-1,2,4-oxadiazol-5-yl)-triazolo-pyridine | Cyclization reaction | 90 |
Mechanism of Action
The mechanism of action of 2-(1H-Indol-3-YL)-N-{[8-(3-methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}acetamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The indole moiety is known to interact with serotonin receptors, while the oxadiazole and triazole rings can modulate the activity of other proteins and enzymes .
Comparison with Similar Compounds
Structural Analog 1: 2-(1H-Indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol (Compound 4 in )
- Structure : Combines indole with a 1,3,4-oxadiazole-thiol moiety.
- Key Differences :
- Lacks the triazolo[4,3-a]pyridine ring present in the target compound.
- Contains a thiol (-SH) group instead of the methyl-oxadiazole substituent.
- Properties: Molecular weight (calculated): ~261.3 g/mol (vs. ~405.4 g/mol for the target compound). Bioactivity: Oxadiazole-thiol derivatives are known for antimicrobial and antiviral activities, though specific data for this analog is unavailable in the evidence .
Structural Analog 2: 5-Substituted-3-(4-arylimino)-1-[5-mercapto(1,3,4-oxadiazolyl)]-methyl-indol-2-one ()
- Structure : Features an indole-2-one core fused with a mercapto-oxadiazole group.
- Key Differences: Replaces the triazolo-pyridine with a simpler oxadiazole-thiol chain. Includes an arylimino substituent, absent in the target compound.
- Properties :
Structural Analog 3: N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides ()
- Structure : Combines indole with oxadiazole-sulfanyl-acetamide groups.
- Key Differences :
- Sulfanyl (-S-) linker instead of the triazolo-pyridine scaffold.
- Simpler substitution pattern compared to the target compound’s fused rings.
Comparative Analysis Table
Research Findings and Implications
- Structural Advantages of Target Compound : The triazolo-pyridine moiety may enhance binding affinity to biological targets (e.g., kinases or GPCRs) due to its planar, aromatic structure and hydrogen-bonding capabilities.
- Biological Potential: While direct activity data for the target compound is unavailable, analogs with indole and oxadiazole motifs show antimicrobial and antiviral properties, suggesting avenues for further testing .
Biological Activity
The compound 2-(1H-Indol-3-YL)-N-{[8-(3-methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}acetamide is a complex hybrid molecule that combines the structural motifs of indole, oxadiazole, and triazole. This unique combination suggests potential biological activities that warrant investigation.
Chemical Structure
The chemical formula for this compound is , with a molecular weight of approximately 397.472 g/mol. The structure incorporates various functional groups that may influence its biological interactions.
Biological Activity Overview
Research indicates that compounds containing indole and oxadiazole moieties exhibit a range of biological activities, particularly in the fields of oncology and antimicrobial research. The biological activity of this specific compound has not been extensively documented; however, insights can be drawn from related studies involving similar structural components.
Anticancer Activity
- Mechanism of Action : Compounds with oxadiazole derivatives have shown promise in inhibiting key enzymes involved in cancer progression such as HDAC (Histone Deacetylases), thymidylate synthase, and telomerase. For instance, studies have demonstrated that 1,3,4-oxadiazoles can inhibit cancer cell proliferation through targeted enzyme inhibition .
- Case Studies :
Antimicrobial Activity
Research has shown that oxadiazole derivatives possess significant antimicrobial properties. For example:
- A review highlighted the broad-spectrum activity of 1,3,4-oxadiazoles against various bacterial strains and fungi . The incorporation of indole may enhance these properties due to its established biological roles.
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
